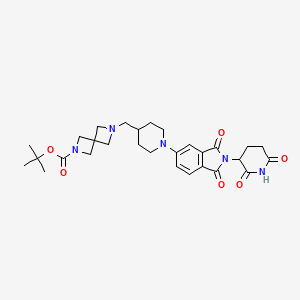
E3 Ligase Ligand-linker Conjugate 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 Ligase Ligand-linker Conjugate 5: is a compound that combines an E3 ligase ligand with a linker. This conjugate is specifically designed to act as a Cereblon ligand, attracting the CRBN protein. It serves as a crucial intermediate in the production of full proteolysis-targeting chimeric molecules (PROTACs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 5 involves the combination of Thalidomide and a specific linker. The preparation method includes dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a stock solution with a concentration of 40 mg/mL. For in vivo formulations, the stock solution is mixed with polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) to achieve a clear solution .
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis of the individual components (Thalidomide and the linker) followed by their conjugation under controlled conditions. The process ensures high purity and yield suitable for research and therapeutic applications.
Analyse Chemischer Reaktionen
Types of Reactions: E3 Ligase Ligand-linker Conjugate 5 primarily undergoes conjugation reactions to form PROTACs. These reactions involve the formation of a ternary complex with the target protein and the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein .
Common Reagents and Conditions:
Reagents: Thalidomide, specific linker molecules, DMSO, PEG300, Tween 80, ddH2O.
Conditions: Controlled temperature and pH, typically in a laboratory setting.
Major Products: The major product of these reactions is the PROTAC molecule, which facilitates targeted protein degradation.
Wissenschaftliche Forschungsanwendungen
E3 Ligase Ligand-linker Conjugate 5 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling selective degradation of specific proteins.
Medicine: Potential therapeutic applications in treating diseases such as cancer, viral infections, and neurodegenerative disorders by targeting disease-relevant proteins for degradation.
Industry: Utilized in drug discovery and development processes to create novel therapeutic agents.
Wirkmechanismus
E3 Ligase Ligand-linker Conjugate 5 functions by forming a ternary complex with the target protein and the E3 ligase. This complex induces the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining protein homeostasis within cells .
Vergleich Mit ähnlichen Verbindungen
- Pomalidomide derivatives
- 4-Hydroxythalidomide derivatives
- Lenalidomide derivatives
Uniqueness: E3 Ligase Ligand-linker Conjugate 5 is unique due to its specific design as a Cereblon ligand, which allows it to effectively attract the CRBN protein and facilitate the formation of PROTACs. This specificity and efficiency make it a valuable tool in targeted protein degradation research .
Eigenschaften
Molekularformel |
C29H37N5O6 |
|---|---|
Molekulargewicht |
551.6 g/mol |
IUPAC-Name |
tert-butyl 6-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]-2,6-diazaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C29H37N5O6/c1-28(2,3)40-27(39)33-16-29(17-33)14-31(15-29)13-18-8-10-32(11-9-18)19-4-5-20-21(12-19)26(38)34(25(20)37)22-6-7-23(35)30-24(22)36/h4-5,12,18,22H,6-11,13-17H2,1-3H3,(H,30,35,36) |
InChI-Schlüssel |
MBWIPQJWSVHFIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(C2)CC3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14E,16Z,18R,19S,22R,24R,25S,26R,28S,30S,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B15136076.png)
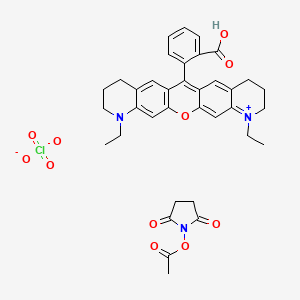
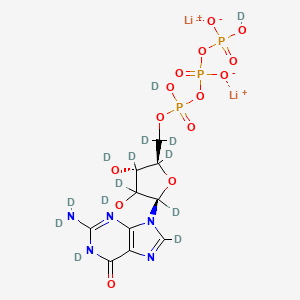
![4-methyl-3-[(4-methylphenyl)sulfonylamino]-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B15136085.png)
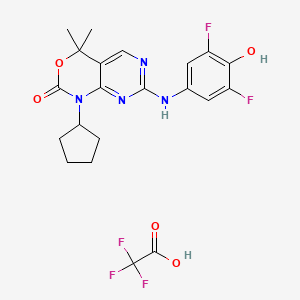
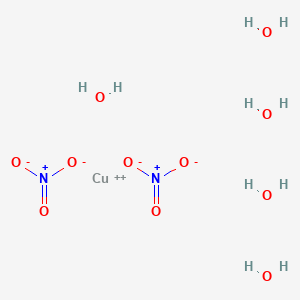
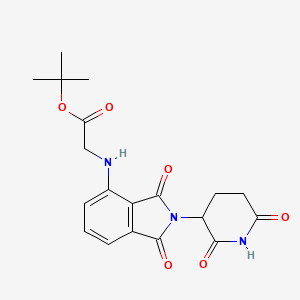
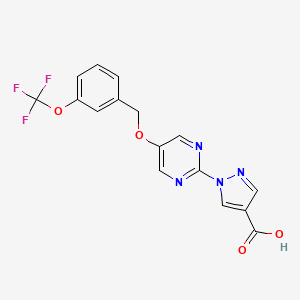
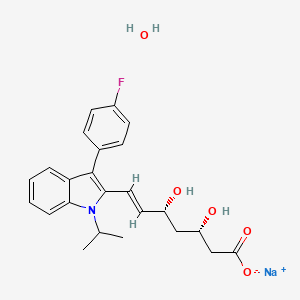
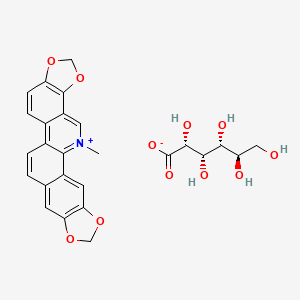
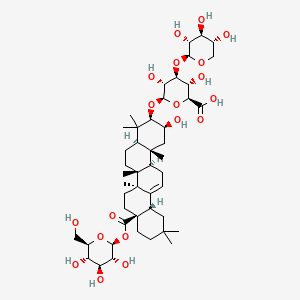
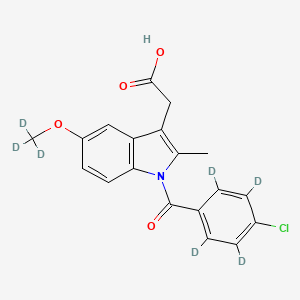
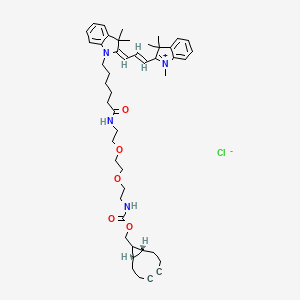
![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)
